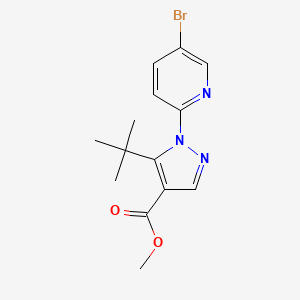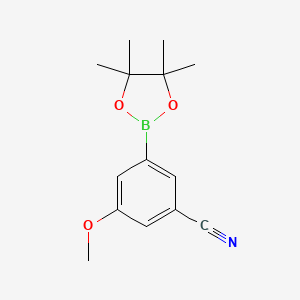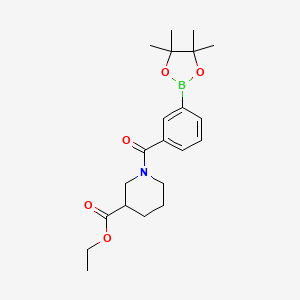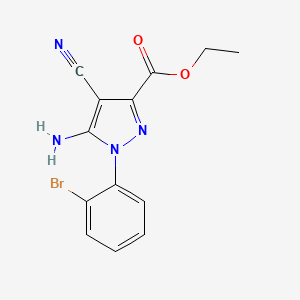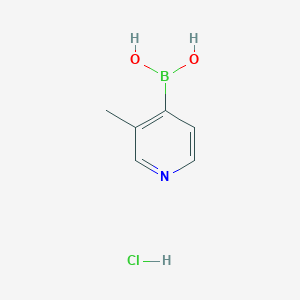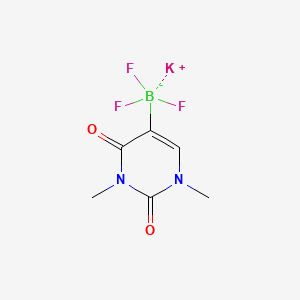
2-Chloro-N-methylaniline hydrochloride
Descripción general
Descripción
2-Chloro-N-methylaniline hydrochloride is a chemical compound with the molecular formula C7H9Cl2N . It is also known as N-methyl-2-chloroaniline . It is a secondary amine and is often used in the industry .
Molecular Structure Analysis
The molecular weight of 2-Chloro-N-methylaniline hydrochloride is 178.06 . The InChI code for this compound is 1S/C7H8ClN.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5,9H,1H3;1H .Physical And Chemical Properties Analysis
2-Chloro-N-methylaniline hydrochloride is a colorless to yellow liquid . The exact physical and chemical properties of this compound are not detailed in the search results.Aplicaciones Científicas De Investigación
Carcinogenic Potential and Biochemical Mechanisms
Research has shown that compounds like 4-chloro-2-methylaniline, closely related to 2-Chloro-N-methylaniline hydrochloride, have significant carcinogenic potential. Biochemical investigations have revealed that this compound binds extensively to proteins, DNA, and RNA in rat liver. It is activated by enzymatic activity in microsomes from rat liver, which is inducible by phenobarbital. This research provides insights into the mechanism of action and activation of such carcinogens (Hill, Shih, & Struck, 1979).
Metabolic Pathways
Studies on the metabolism of 2-halogenated 4-methylanilines, including 2-chloro-4-methylaniline, have identified various metabolites formed via side-chain C-hydroxylation and N-hydroxylation. These findings contribute to understanding the metabolic pathways and the impact of different halogen substituents on the rate of metabolism (Boeren et al., 1992).
Synthesis and Chemical Analysis
The synthesis process of 2-chloro-6-methylaniline has been investigated, providing a new method for its preparation. This research is crucial for understanding the chemical synthesis and potential industrial applications of this compound (Zhang Qian-cheng, 2009). Additionally, studies on Fourier transform infrared and FT-Raman spectra of 2-chloro-methylanilines offer detailed insights into their molecular structure and vibrational modes, which are essential for chemical analysis and material characterization (Arjunan & Mohan, 2009).
Antioxidant Activities
Research on novel oxime derivatives synthesized from ω-chloro- isonitrosoacetophenone and 2-chloro-methylanilines, including 2-chloro-4-methylaniline, has demonstrated promising antioxidant activities. These compounds have shown significant potential in scavenging oxidative stress conditions, highlighting their relevance in biochemical and pharmaceutical research (Topçu, Ozen, Bal, & Taş, 2021).
DNA Damaging Effects
The DNA damaging effects of aniline derivatives, including 2-chloro-4-methylaniline, have been evaluated using the alkaline single cell gel electrophoresis assay. This research contributes to the understanding of the genotoxic and potentially carcinogenic properties of these compounds (Przybojewska, 1997).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5,9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAICYTXRERVYMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675161 | |
| Record name | 2-Chloro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-methylaniline hydrochloride | |
CAS RN |
1187385-64-3 | |
| Record name | Benzenamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





